tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate
Description
Properties
Molecular Formula |
C17H34N2O2 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
tert-butyl N-(4-methyl-2-piperidin-2-ylhexyl)carbamate |
InChI |
InChI=1S/C17H34N2O2/c1-6-13(2)11-14(15-9-7-8-10-18-15)12-19-16(20)21-17(3,4)5/h13-15,18H,6-12H2,1-5H3,(H,19,20) |
InChI Key |
PFYRCLBCOBRGKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CNC(=O)OC(C)(C)C)C1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate typically involves the formation of a carbamate linkage between the tert-butyl carbamate moiety and a suitably functionalized piperidine derivative. The key starting materials generally include:
- tert-butyl carbamate (Boc-protected amine)
- 4-methyl-2-(piperidin-2-yl)hexylamine or related piperidine-containing intermediates
The reaction is usually performed in the presence of a base such as sodium hydride or triethylamine to facilitate nucleophilic substitution or carbamate formation. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or ethanol, depending on the specific step and scale.
Laboratory-Scale Synthesis
A typical laboratory preparation involves:
Step 1: Carbamate Formation
Reacting 4-methyl-2-(piperidin-2-yl)hexylamine with di-tert-butyl dicarbonate (Boc2O) or tert-butyl carbamate in the presence of a base such as sodium hydride or triethylamine in an aprotic solvent like THF or DMF.
Conditions: Room temperature to reflux, reaction times ranging from 1 to 16 hours.Step 2: Purification
The crude product is purified by silica gel column chromatography or recrystallization to isolate the pure this compound.
Industrial-Scale Synthesis
Industrial production optimizes the above synthetic route for scale, yield, and purity:
- Use of continuous flow reactors or automated batch systems to enhance reaction control and throughput.
- Optimization of reaction parameters such as temperature, solvent choice, and base concentration to maximize yield and minimize impurities.
- Employing greener solvents or solvent recycling to reduce environmental impact.
- Purification via crystallization or preparative chromatography adapted for large-scale processes.
Reaction Conditions and Examples
| Preparation Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Carbamate formation | tert-butyl carbamate, sodium hydride | Tetrahydrofuran | Reflux | 4-16 hours | 80-99 | Base facilitates carbamate bond formation; reaction monitored by TLC or LCMS |
| Alternative base use | triethylamine | Tetrahydrofuran | 20°C | 16 hours | 99 | Mild conditions with high yield |
| Hydrogenation step (if needed) | Pd/C catalyst, H2 atmosphere | Ethanol | 20-25°C | 5-27 hours | >90 | For reduction of intermediates or protecting groups |
| Coupling with piperidine amine | 4-methyl-2-(piperidin-2-yl)hexylamine | N,N-dimethylformamide | Room temp | 5 minutes to hours | 77-99 | Fast reaction with triethylamine base; suitable for scale-up |
Summary Table of Key Preparation Methods
| Method | Base Used | Solvent | Temperature | Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Sodium hydride-mediated | Sodium hydride | Tetrahydrofuran | RT to reflux | 4-16 hours | 80-99 | High yield, robust | Requires careful handling of NaH |
| Triethylamine-mediated | Triethylamine | Tetrahydrofuran | 20°C | 16 hours | 99 | Mild conditions, easy work-up | Longer reaction time |
| Hydrogenation (Pd/C catalyst) | Pd/C, H2 | Ethanol | 20-25°C | 5-27 hours | >90 | Effective reduction step | Requires hydrogen atmosphere |
| Fast coupling in DMF | Triethylamine | N,N-dimethylformamide | RT | 5 minutes | 77-99 | Rapid reaction, scalable | DMF handling considerations |
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It can act as a ligand for certain receptors, providing insights into their structure and function .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of drugs for neurological disorders and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique structure makes it valuable for the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperidine ring and hexyl chain play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Modifications on the Hexyl Chain
tert-Butyl (4-ethyl-2-(piperidin-2-yl)hexyl)carbamate
- CAS : Ref 10-F740833 (discontinued)
- Key Difference : Ethyl substituent instead of methyl at the 4-position of the hexyl chain.
tert-Butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate
- CAS : 1306603-96-2
- Key Difference : Replacement of the hexyl chain with a fluorophenyl-substituted propyl group.
- Implications : The fluorophenyl group introduces aromaticity and electronic effects, enabling π-π stacking interactions with biological targets. However, the bulkier aromatic moiety may reduce metabolic stability. Molecular weight (336.44 g/mol) is higher than the parent compound, reflecting increased complexity .
Heterocyclic Modifications
tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate
- CAS : 1909305-06-1
- Key Difference : Incorporation of an oxane (tetrahydropyran) ring instead of the hexyl chain.
- Implications : The oxygen atom in the oxane ring enhances polarity, improving solubility in polar solvents. This compound (MW: 284.39 g/mol) is highlighted for applications in agrochemicals and materials science due to its balanced hydrophilicity and stability .
Tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate
- CAS : 2305255-24-5
- Key Difference: A pyrimidine ring with methylsulfonyl and phenoxy substituents replaces the hexyl chain.
- Implications : The pyrimidine core and sulfonyl group introduce hydrogen-bonding and electrophilic sites, enhancing interactions with enzymes or receptors. The molecular formula (C21H28N4O5S) and weight (448.5 g/mol) indicate high complexity, suitable for targeted drug design .
Modifications on the Piperidine Ring
tert-Butyl (1-acetylpiperidin-4-yl)carbamate
- Synthesis : Described in EP 4 219 465 A2 via acetylation of tert-butyl piperidin-4-ylcarbamate.
- Key Difference : Acetylation of the piperidine nitrogen.
- Implications : Reduces the basicity of the piperidine nitrogen, altering pharmacokinetics (e.g., decreased plasma protein binding). The acetyl group may also sterically hinder interactions with biological targets .
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate
- CAS : 473839-06-4
- Key Difference : Methyl substitution at the 3-position of the piperidine ring.
- This modification is critical in fine-tuning selectivity in receptor-ligand interactions .
Data Table: Structural and Functional Comparison
Biological Activity
tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate is a carbamate derivative with potential biological activity, particularly in pharmacological applications. This compound, identified by its CAS number 141060-13-1, has garnered interest due to its structural properties and possible interactions with biological targets. This article reviews the biological activity of this compound, supported by data from various studies and case reports.
Chemical Structure and Properties
The molecular formula for this compound is C₁₇H₃₄N₂O₂, featuring a tert-butyl group and a piperidine moiety that suggest potential interactions with biological receptors. The compound's structure can be represented as follows:
Research indicates that compounds similar to this compound may function as antagonists at specific receptors, including G protein-coupled receptors (GPCRs). These interactions can modulate various physiological processes, including neurotransmission and inflammation.
2. Pharmacological Effects
Studies have shown that carbamate derivatives can exhibit neuroprotective effects and act as inhibitors of enzymes such as butyrylcholinesterase (BChE). This inhibition is significant in the context of neurodegenerative diseases, where increased levels of BChE are often observed.
For instance, a study highlighted the design of carbamates derived from natural alkaloids that demonstrated selective inhibition of BChE, suggesting a potential therapeutic application for cognitive disorders .
3. Antagonistic Activity
Compounds structurally related to this compound have shown antagonist activity at adenosine receptors. For example, novel derivatives have been reported with high affinity for the A2A adenosine receptor, indicating that similar mechanisms might be exploitable for therapeutic purposes .
Table 1: Comparative Biological Activities of Related Compounds
Case Studies
Recent investigations into the pharmacological profiles of carbamate derivatives have yielded promising results. For instance, a study focused on the synthesis and evaluation of various carbamates for their neuroprotective properties demonstrated that modifications in the piperidine ring could enhance biological activity against neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
